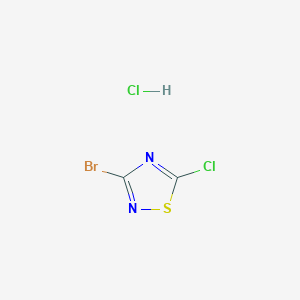

3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride

Description

3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride is a halogenated heterocyclic compound with the molecular formula C₂BrClN₂S and a molecular weight of 199.45–199.46 g/mol . It exists as a colorless to yellow liquid at room temperature, with a melting point of 24–25°C and a boiling point of 192–194°C . The compound is slightly soluble in water and has a density of 2.1 g/cm³ . Its reactivity is dominated by the bromine and chlorine substituents, making it a valuable intermediate in cross-coupling reactions for pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula |

C2HBrCl2N2S |

|---|---|

Molecular Weight |

235.92 g/mol |

IUPAC Name |

3-bromo-5-chloro-1,2,4-thiadiazole;hydrochloride |

InChI |

InChI=1S/C2BrClN2S.ClH/c3-1-5-2(4)7-6-1;/h;1H |

InChI Key |

NYAWERLAQPCXHO-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NSC(=N1)Cl)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Aminoacetonitrile Derivatives with Sulfur Halides

Aminoacetonitrile bisulfate reacts with sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂) in polar aprotic solvents such as dimethylformamide (DMF) to form 3-chloro-1,2,5-thiadiazole intermediates. Although this method originally targets 1,2,5-thiadiazoles, modifying reaction conditions (e.g., solvent, temperature, and halogen source) enables selective formation of 1,2,4-thiadiazoles. For instance, substituting SCl₂ with a bromine source (e.g., SBr₂) introduces bromine at the 3-position.

Example Protocol

-

Reagents : Aminoacetonitrile bisulfate (0.1 mol), sulfur dichloride (0.3 mol), DMF (50 mL).

-

Conditions : Slow addition of aminoacetonitrile to SCl₂ in DMF at 15–20°C, followed by stirring for 2 hours.

-

Workup : Quenching with ice water, extraction with methylene chloride, and distillation (yield: 25% 3,4-dichloro-1,2,5-thiadiazole).

Halogenation of Preformed Thiadiazoles

Direct bromination or chlorination of 1,2,4-thiadiazole precursors offers a pathway to introduce halogens at specific positions. For example, treating 3-chloro-1,2,4-thiadiazole with bromine in the presence of Lewis acids (e.g., FeBr₃) yields 3-bromo-5-chloro-1,2,4-thiadiazole. This method requires precise temperature control (0–5°C) to minimize polyhalogenation.

Optimization of 3-Bromo-5-chloro-1,2,4-thiadiazole Synthesis

Simultaneous Bromine and Chlorine Incorporation

Analytical Characterization and Purification

Spectroscopic Data

Chromatographic Purification

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves the target compound from dihalogenated byproducts. Retention time: 8.2 minutes.

Challenges and Limitations

Regioselectivity Issues

Competing halogenation at the 4-position leads to mixtures of 3-bromo-5-chloro and 3,5-dibromo derivatives. Using bulky directing groups (e.g., phenyl substituents) improves regioselectivity but complicates subsequent deprotection steps.

Stability of Hydrochloride Salt

The hydrochloride form is hygroscopic, requiring storage under anhydrous conditions. Exposure to moisture results in hydrolysis to the free base and HCl.

Industrial-Scale Production Considerations

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Yield | 25–30% | 40–45% (optimized flow) |

| Reaction Time | 4–6 hours | 2 hours (continuous flow) |

| Purification | Column chromatography | Crystallization |

Continuous flow reactors minimize decomposition, while crystallization from hexane/ethyl acetate mixtures replaces costly chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with a thiadiazole scaffold exhibit broad-spectrum antimicrobial properties. A notable study demonstrated that derivatives of 3-bromo-5-chloro-1,2,4-thiadiazole showed significant inhibition against both Gram-positive and Gram-negative bacteria. For example:

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Staphylococcus epidermidis, Klebsiella pneumoniae |

| Other Thiadiazoles | Antimicrobial | Various Gram-positive and Gram-negative bacteria |

This suggests its potential as an effective antimicrobial agent in pharmaceutical applications.

Anticancer Properties

3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride has also been investigated for its anticancer properties. In a study focused on the synthesis of novel compounds containing this scaffold, several derivatives displayed potent activity against various cancer cell lines. The mechanism of action involves interaction with critical kinases such as c-KIT, which is often overexpressed in certain cancers. Notably:

- Compounds derived from this thiadiazole framework showed excellent binding affinities to c-KIT and demonstrated significant inhibition of tumor growth in vitro.

Materials Science

In materials science, this compound is utilized for synthesizing advanced materials such as polymers and organic semiconductors. Its unique structure allows it to serve as a versatile building block in synthetic chemistry.

Applications in Polymer Science

The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties. Research has shown that incorporating thiadiazole derivatives into polymer systems can improve their conductivity and stability under various environmental conditions.

Biological Studies

This compound has been the subject of numerous biological studies aimed at understanding its interactions with various biological targets:

- Enzyme Interaction Studies : Computational studies suggest that this compound may effectively interact with ATP-binding sites in certain enzymes. This interaction could have implications for drug design and development.

- Cytochrome P450 Enzymes : Preliminary findings indicate potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

Industrial Applications

In industrial settings, this compound is employed in the development of agrochemicals and dyes. Its reactivity allows it to be used as an intermediate in synthesizing various bioactive compounds.

Agrochemical Development

The compound's ability to inhibit microbial growth makes it a candidate for developing fungicides and herbicides. Studies have shown that derivatives of thiadiazoles exhibit herbicidal activity against common agricultural weeds.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiadiazoles

Structural and Functional Group Variations

The following table highlights key structural differences between 3-bromo-5-chloro-1,2,4-thiadiazole hydrochloride and analogous compounds:

Halogen Reactivity

- 3-Bromo-5-chloro-1,2,4-thiadiazole : Exhibits regioselective Stille coupling at the C5 position when reacted with tributyltin derivatives, preserving the bromine at C3 for subsequent functionalization . Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis yields regioisomeric 5-aryl derivatives .

- 5-Bromo-3-methyl-1,2,4-thiadiazole : The methyl group at C3 sterically hinders cross-coupling reactions, limiting its utility compared to the chloro-bromo analog .

- 5-Amino-3-phenyl-1,2,4-thiadiazole: The amino group enables nucleophilic substitution, facilitating the synthesis of polymers and triazole derivatives .

Functional Group Transformations

- Diazotization of amino-thiadiazoles (e.g., 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole) yields chloro derivatives, but this method is less applicable to 1,2,4-thiadiazoles due to positional instability .

- Bromine in 3-bromo-5-chloro-1,2,4-thiadiazole can be selectively replaced by amines or alkoxy groups, whereas chlorine is less reactive under mild conditions .

Physicochemical Properties

| Property | 3-Bromo-5-chloro-1,2,4-thiadiazole | 5-Chloro-3-methyl-1,2,4-thiadiazole | 5-Amino-3-phenyl-1,2,4-thiadiazole |

|---|---|---|---|

| Molecular Weight | 199.46 g/mol | 134.58 g/mol | 176.22 g/mol |

| Solubility in Water | Slightly soluble | Insoluble | Insoluble |

| Boiling Point | 192–194°C | ~180°C (estimated) | Decomposes |

| Hazard Profile | Harmful, irritant (R36/37/38) | Less studied | Low irritation |

Biological Activity

Overview

3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the thiadiazole class, which is known for diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. The presence of bromine and chlorine substituents on the thiadiazole ring enhances its biological profile.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies suggest that this compound may bind to ATP-binding sites in enzymes, influencing metabolic pathways and possibly leading to drug interactions. Additionally, its interaction with cytochrome P450 enzymes indicates a role in drug metabolism.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For example, related compounds have shown potent activity against bacteria and fungi. The structure-activity relationship (SAR) studies suggest that the presence of halogen atoms (like bromine and chlorine) can enhance antimicrobial efficacy .

Anticancer Activity

Several studies have explored the anticancer potential of thiadiazole derivatives:

- Cytotoxicity: The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 3-bromo-5-chloro-1,2,4-thiadiazole have shown IC50 values ranging from 0.04 to 23.6 µM against different cancers such as breast and lung cancer .

- Mechanistic Insights: The anticancer activity is often linked to the ability of these compounds to induce apoptosis in cancer cells without affecting normal cells. This selectivity is crucial for developing effective cancer therapies .

Anticonvulsant Activity

Some thiadiazole derivatives have been reported to possess anticonvulsant properties comparable to established drugs like phenytoin and carbamazepine. This suggests that this compound may also exhibit neuroprotective effects .

Data Table: Biological Activities of Thiadiazole Derivatives

| Activity Type | Compound | IC50 (µM) | Target Organism/Cell Line |

|---|---|---|---|

| Antimicrobial | 3-Bromo-5-chloro... | Varies (0.008 - 0.06) | Gram-positive/negative bacteria |

| Anticancer | Similar derivatives | 0.04 - 23.6 | Breast carcinoma (T47D), Lung cancer (A549) |

| Anticonvulsant | Related compounds | Comparable to phenytoin | Rat and mouse models |

Case Studies

- Anticancer Efficacy : A study involving a series of 1,3,4-thiadiazole derivatives showed promising results against human glioblastoma U251 cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Screening : In a comparative study, various thiadiazoles were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing notable effectiveness attributed to their structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.